

A Comparative Guide to the X-ray Crystallographic Analysis of Pyridyl-Benzoic Acids

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Compound of Interest

Compound Name: 4-Pyridin-3-yl-benzoic acid

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the X-ray crystallographic data of 3-(4-Pyridyl)benzoic acid, a constitutional isomer of **4-Pyridin-3-yl-benzoic acid**, alongside other related benzoic acid and pyridine derivatives. The objective is to offer a comprehensive overview of their structural parameters and the experimental protocols used for their determination. This information is crucial for understanding intermolecular interactions, crystal packing, and guiding the design of new molecular entities in drug development and materials science.

Comparative Crystallographic Data

The following table summarizes key crystallographic parameters for 3-(4-Pyridyl)benzoic acid and selected alternative compounds. This data allows for a direct comparison of their crystal structures.

Compound	Formula	Crystal System	Space Group	a (Å)	b (Å)	c (Å)	α (°)	β (°)	γ (°)	V (Å ³)	Z	Ref.
3-(4-Pyridyl)benzoic acid	C ₁₂ H ₉ N O ₂	Orthorhombic	Pbca	13.839(3)	7.013(7)	19.469(10)	90	90	90	1890(2)	8	[1] [2]
(E)-4-{{[(Pyridin-4-ylmethylidene)amino]methyl}benzoic acid	C ₁₄ H ₁₂ N ₂ O ₂	Monoclinic	P2 ₁ /n	4.2613(1)	26.5565(6)	10.3983(2)	90	98.123(1)	90	1164.92(4)	4	[3]
4-(3-(pyridin-3-yl)ureido)benzoic acid	C ₁₆ H ₁₆ N ₃ O ₅	Triclinic	P-1	9.6481(6)	10.0123(6)	10.1667(6)	116.680(2)	113.268(2)	95.809(2)	758.31(8)	2	[4]

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Structural Insights and Comparison

The crystal structure of 3-(4-Pyridyl)benzoic acid reveals a non-planar molecule where the benzene and pyridine rings have a dihedral angle of 32.14(7)°.[1][2] The carboxyl group is slightly twisted relative to the benzene ring.[1][2] A key feature of its crystal packing is the formation of infinite chains along the c-axis through intermolecular O—H···N hydrogen bonds.[1][2]

In comparison, other pyridyl-benzoic acid derivatives exhibit different crystal packing and molecular conformations. For instance, (E)-4-[(Pyridin-4-ylmethylidene)amino]methylbenzoic acid adopts a V-shaped conformation and also forms chains via O—H···N hydrogen bonds.[3] The co-crystal of 4-(3-(pyridin-3-yl)ureido)benzoic acid with adipic acid crystallizes in a triclinic system, showcasing a more complex hydrogen bonding network.[4] These variations highlight how subtle changes in molecular structure, such as the position of the nitrogen atom in the pyridine ring or the nature of the linker between the aromatic rings, can significantly influence the resulting supramolecular architecture.

Experimental Protocols

The determination of the crystal structures presented in this guide follows a standardized workflow for single-crystal X-ray diffraction of small organic molecules.

Crystal Growth

High-quality single crystals are a prerequisite for successful X-ray crystallographic analysis.^[5] For small organic molecules like pyridyl-benzoic acids, suitable crystals are typically grown from a supersaturated solution. A common method involves the slow evaporation of a solvent in which the compound has moderate solubility.^[1] The choice of solvent is critical and often requires screening of various options.^[6] The process should be carried out in a vibration-free environment to allow for the growth of well-ordered crystals of sufficient size (typically >0.1 mm in all dimensions).^{[5][6]}

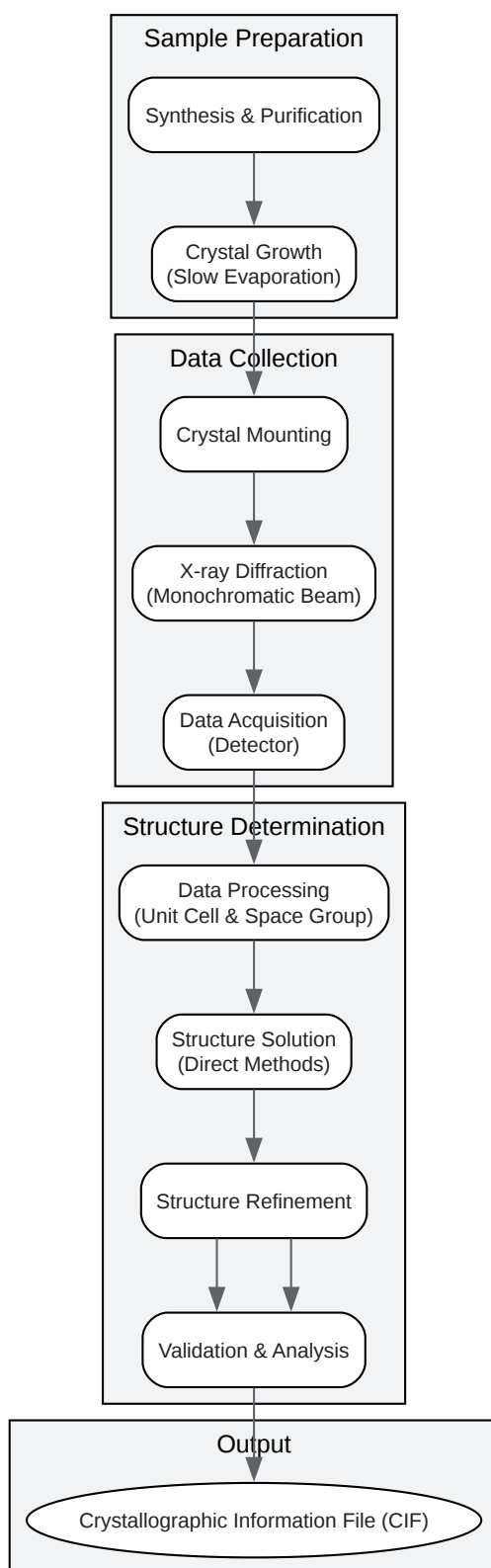
Data Collection

A suitable single crystal is mounted on a goniometer head and placed in a diffractometer.^[5] The crystal is cooled to a low temperature (e.g., 100-150 K) using a cryostream to minimize thermal vibrations of the atoms, which leads to a higher quality diffraction pattern.^[5] A monochromatic X-ray beam, typically from a Mo K α ($\lambda = 0.71073 \text{ \AA}$) or Cu K α ($\lambda = 1.5418 \text{ \AA}$) source, is directed at the crystal.^[1] As the crystal is rotated, a series of diffraction images are collected by a detector.^[7]

Structure Solution and Refinement

The collected diffraction data, which consists of the positions and intensities of the diffraction spots, is processed to determine the unit cell parameters and space group. The phase problem is then solved to generate an initial electron density map. For small molecules, this is often achieved using direct methods.^[5] An initial molecular model is built into the electron density map. This model is then refined against the experimental data to improve the fit and obtain the final, accurate crystal structure, including atomic coordinates, bond lengths, and bond angles.^[1]

Workflow for X-ray Crystallographic Analysis



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Caption: Experimental workflow for single-crystal X-ray analysis.

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